Paxillin

Neuroscience Cell migration Cortical development

Paxillin is a 68-kDa focal adhesion-associated scaffold protein that integrates signals from integrins and growth factor receptors to regulate cytoskeletal dynamics, cell adhesion, and migration. It contains five N-terminal leucine-rich LD motifs that serve as docking sites for structural and signaling proteins including FAK, vinculin, and Crk, and four C-terminal LIM domains that mediate focal adhesion targeting.

Molecular Formula C27H33NO4
Molecular Weight 435.6 g/mol
Cat. No. B1203293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaxillin
SynonymsPaxillin
Molecular FormulaC27H33NO4
Molecular Weight435.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O
InChIInChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3
InChIKeyACNHBCIZLNNLRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Paxillin Focal Adhesion Scaffold Protein: A Multi-Domain Adaptor for Integrin-Mediated Signaling


Paxillin is a 68-kDa focal adhesion-associated scaffold protein that integrates signals from integrins and growth factor receptors to regulate cytoskeletal dynamics, cell adhesion, and migration [1]. It contains five N-terminal leucine-rich LD motifs that serve as docking sites for structural and signaling proteins including FAK, vinculin, and Crk, and four C-terminal LIM domains that mediate focal adhesion targeting [2]. Paxillin functions as a mechanotransduction hub, undergoing tension-dependent recruitment to adhesions where its scaffolding capacity enables multiplexed signal integration from the microenvironment [1].

Why Generic Substitution of Paxillin with Hic-5 or Leupaxin Fails to Preserve Experimental Integrity


Paxillin belongs to a family that includes the close homologs Hic-5 (TGFβ1i1) and leupaxin (LPXN), which share extensive structural homology in LD motifs and LIM domains [1]. Despite this conserved architecture, these three proteins exhibit fundamentally distinct functional specializations. Paxillin preferentially regulates invadosome assembly, whereas Hic-5 regulates the coupling between ECM degradation and acto-adhesive functions [1]. Leupaxin actively suppresses paxillin tyrosine phosphorylation and is predominantly expressed in hematopoietic lineages [2]. Consequently, substituting paxillin with its family members in experimental systems alters signaling outcomes, adhesion dynamics, and cell migration phenotypes in ways that confound interpretation and preclude meaningful cross-study comparison.

Paxillin Quantitative Evidence Guide: Differentiating Functional and Biochemical Performance from In-Class Comparators


Neuronal Migration Speed Reduction in Paxillin-Deficient Cells Quantified by Multiphoton Imaging

Neural-specific deletion of paxillin in mice results in a quantifiable deficit in cortical neuron migration speed. In contrast, Hic-5-deficient mice show no cortical layering defects, demonstrating that paxillin performs a non-redundant, cell-autonomous function in migrating neurons that cannot be compensated by its closest homolog [1].

Neuroscience Cell migration Cortical development

Enhanced FAK Binding Affinity via Cooperative Two-Site Interaction

Paxillin possesses two distinct FAK-binding sites that function cooperatively. When both sites are intact, the binding affinity for the FAK C-terminal domain increases by 5- to 10-fold relative to single-site binding. This cooperative binding mechanism is not shared by Hic-5, which exhibits distinct FAK interaction dynamics [1].

Biochemistry Protein-protein interaction FAK signaling

Phosphorylation-Dependent Regulation of Smooth Muscle Tension

Expression of non-phosphorylatable paxillin mutants (F31, F118, or F31/118) in canine tracheal smooth muscle inhibits acetylcholine-stimulated contractile response, whereas wild-type paxillin expression does not impair force generation. The F31/118 double mutant also prevents the agonist-induced decrease in G-actin/F-actin ratio [1]. While Hic-5 undergoes phosphorylation on homologous sites in some contexts, its role in smooth muscle contractility has not been demonstrated to be functionally equivalent.

Smooth muscle Phosphorylation Contractility

Divergent Control of 3D Invasion Plasticity in Breast Cancer Cells

In 3D extracellular matrix invasion assays, paxillin and Hic-5 exert opposing control over mesenchymal versus amoeboid migration modes. Paxillin knockdown induces a highly elongated mesenchymal morphology, whereas Hic-5 knockdown drives an amoeboid phenotype. Both perturbations reduce migration persistence and velocity, but through distinct signaling pathways: paxillin depletion increases Rac1 activity, while Hic-5 silencing elevates RhoA and ROCK-dependent myosin II activity [1]. Additionally, paxillin specifically regulates 3D adhesion assembly, stabilization, and disassembly—functions that Hic-5 does not execute equivalently.

Cancer Invasion Metastasis

Leupaxin-Mediated Suppression of Paxillin Tyrosine Phosphorylation

Leupaxin actively suppresses integrin-induced tyrosine phosphorylation of paxillin, establishing a functional antagonism between these two family members. When expressed in NIH3T3 cells, leupaxin localizes to focal adhesions and potently represses paxillin tyrosine phosphorylation. This suppression requires the leupaxin LIM3 domain [1]. Loss of leupaxin in macrophages increases podosomal paxillin phosphorylation at Y31 and decreases podosome lifetime [2].

Integrin signaling Phosphorylation Hematopoiesis

Paxillin: Optimal Research and Industrial Application Scenarios


Quantitative Live-Cell Imaging of Focal Adhesion Dynamics in 3D Microenvironments

Paxillin fluorescent fusion constructs or validated antibodies are essential for tracking adhesion assembly, stabilization, and disassembly in 3D ECM models. As demonstrated in Section 3, paxillin uniquely regulates 3D adhesion lifetime dynamics, a function not executed equivalently by Hic-5 [1]. This makes paxillin the preferred marker for high-resolution live-cell imaging studies of mesenchymal invasion and mechanotransduction.

Neuronal Migration and Cortical Development Assays

Paxillin-specific knockout or knockdown tools are required for investigating cortical neuron migration, as Hic-5 deficiency produces no detectable phenotype in the same developmental context [1]. Paxillin's ~30% reduction in migration speed upon deletion provides a robust, quantifiable phenotypic window for screening neurodevelopmental regulators or evaluating therapeutic interventions.

FAK Signaling and Phosphorylation-Dependent Complex Formation Studies

Paxillin's cooperative two-site FAK binding mechanism (5-10× affinity enhancement) and phosphorylation-regulated complex formation with FAK make it an indispensable component for biochemical reconstitution of FAK signaling modules [1]. Researchers studying FAK scaffold function, kinase activity, or downstream effector recruitment should prioritize paxillin over family members due to its distinct binding kinetics and phosphorylation-dependent scaffolding capacity.

Hematopoietic and Immune Cell Podosome Dynamics Research

In macrophages and osteoclasts, paxillin phosphorylation status is reciprocally regulated by leupaxin, making paxillin-specific phospho-antibodies (e.g., anti-pY31) critical for monitoring podosome turnover and integrin signaling in hematopoietic lineages [1][2]. Given leupaxin's preferential expression in lymphoid tissues, paxillin remains the primary target for studies in non-hematopoietic cell types.

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